molecular formula C10H14O B1332101 3,4-Diethylphenol CAS No. 875-85-4

3,4-Diethylphenol

Cat. No.: B1332101
CAS No.: 875-85-4
M. Wt: 150.22 g/mol
InChI Key: SEAZSNZFNABEMJ-UHFFFAOYSA-N
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Description

3,4-Diethylphenol is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a derivative of phenol, characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3,4-Diethylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

3,4-Diethylphenol is considered hazardous. It can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin . It is advised to avoid breathing its dust and to use personal protective equipment when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, this compound is produced using similar alkylation techniques but on a larger scale. The process involves the use of continuous reactors and advanced purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism by which 3,4-Diethylphenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl groups provide different steric and electronic effects compared to similar compounds with other substituents, influencing its reactivity and applications .

Properties

IUPAC Name

3,4-diethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAZSNZFNABEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236370
Record name Phenol, 3,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-85-4
Record name Phenol, 3,4-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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